Cas no 162698-43-3 (2-(1-Benzhydrylazetidin-3-yl)ethanamine)
2-(1-Benzhydrylazetidin-3-yl)ethanamine Chemical and Physical Properties
Names and Identifiers
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- 2-(1-Benzhydrylazetidin-3-yl)ethanamine
- 3-Azetidineethanamine,1-(diphenylmethyl)-
- 3-Azetidineethanamine,1-(diphenylmethyl)
- 2-[1-(diphenylmethyl)azetidin-3-yl]ethanamine
- SB51546
- FT-0750386
- CS-0001917
- BSVIAHLFUOLJKY-UHFFFAOYSA-N
- DTXSID50623980
- 162698-43-3
- 2-(1-benzhydrylazetidin-3-yl)ethan-1-amine
- A810407
- 2-[1-(diphenylmethyl)-3-azetidinyl]ethanamine
- AKOS015899538
- (1-Benzhydrylazetidin-3-yl)ethylamine
- 3-aminoethyl-1-benzhydryl azetidine
- 2-[1-(Diphenylmethyl)azetidin-3-yl]ethan-1-amine
- SCHEMBL5969007
- 3-Azetidineethanamine, 1-(diphenylmethyl)-
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- MDL: MFCD11035914
- Inchi: 1S/C18H22N2/c19-12-11-15-13-20(14-15)18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,15,18H,11-14,19H2
- InChI Key: BSVIAHLFUOLJKY-UHFFFAOYSA-N
- SMILES: N1(C(C2C=CC=CC=2)C2C=CC=CC=2)CC(CCN)C1
Computed Properties
- Exact Mass: 266.17800
- Monoisotopic Mass: 266.178
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 255
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.3A^2
- XLogP3: 2.9
Experimental Properties
- Density: 1.085
- Boiling Point: 373.657°C at 760 mmHg
- Flash Point: 166.953°C
- Refractive Index: 1.599
- PSA: 29.26000
- LogP: 3.69480
2-(1-Benzhydrylazetidin-3-yl)ethanamine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(1-Benzhydrylazetidin-3-yl)ethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019143029-1g |
2-(1-Benzhydrylazetidin-3-yl)ethanamine |
162698-43-3 | 95% | 1g |
400.00 USD | 2021-05-31 | |
| Chemenu | CM127670-1g |
2-(1-benzhydrylazetidin-3-yl)ethan-1-amine |
162698-43-3 | 95% | 1g |
$356 | 2021-06-10 | |
| Chemenu | CM127670-1g |
2-(1-benzhydrylazetidin-3-yl)ethan-1-amine |
162698-43-3 | 95% | 1g |
$445 | 2023-03-07 | |
| Ambeed | A293300-1g |
2-(1-Benzhydrylazetidin-3-yl)ethanamine |
162698-43-3 | 95+% | 1g |
$432.0 | 2024-08-03 | |
| Advanced ChemBlocks | A-417-1G |
2-(1-Benzhydrylazetidin-3-yl)ethanamine |
162698-43-3 | 97% | 1G |
$445 | 2023-09-15 | |
| Advanced ChemBlocks | A-417-5G |
2-(1-Benzhydrylazetidin-3-yl)ethanamine |
162698-43-3 | 97% | 5G |
$1,450 | 2023-09-15 |
2-(1-Benzhydrylazetidin-3-yl)ethanamine Suppliers
2-(1-Benzhydrylazetidin-3-yl)ethanamine Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
Additional information on 2-(1-Benzhydrylazetidin-3-yl)ethanamine
2-(1-Benzhydrylazetidin-3-yl)ethanamine: A Promising Compound in Medicinal Chemistry
2-(1-Benzhydrylazetidin-3-yl)ethanamine, with the chemical identifier CAS No. 162698-43-3, has emerged as a significant molecule in the field of medicinal chemistry. This compound belongs to the class of azetidinone derivatives, which are known for their unique structural features and potential therapeutic applications. Recent studies have highlighted its role in modulating biological pathways associated with neurodegenerative diseases and inflammatory responses, making it a focal point for researchers aiming to develop novel therapeutic agents.
The molecular structure of 2-(1-Benzhydrylazetidin-3-yl)ethanamine is characterized by a cyclic azetidinone ring fused with a benzhydryl group. This unique architecture allows for the formation of hydrogen bonds and other non-covalent interactions, which are critical for its binding affinity to target proteins. The ethanamine moiety at the terminal end contributes to the molecule's overall polarity and solubility, enhancing its bioavailability in biological systems. These structural features are instrumental in determining its pharmacokinetic properties and therapeutic potential.
Recent advances in computational drug discovery have facilitated the identification of 2-(1-Benzhydrylazetidin-3-yl)ethanamine as a potential inhibitor of key enzymes involved in pathological processes such as oxidative stress and inflammation. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits potent antioxidant activity by scavenging reactive oxygen species (ROS) and modulating the expression of antioxidant enzymes. This finding underscores its potential as a therapeutic agent for conditions associated with oxidative damage, such as age-related diseases and neurodegenerative disorders.
Furthermore, the synthetic pathway of 2-(1-Benzhydrylazetidin-3-yl)ethanamine has been optimized to enhance its yield and purity, which is crucial for large-scale pharmaceutical applications. Modern green chemistry approaches have been integrated into the synthesis process to minimize environmental impact while maintaining high efficiency. This aligns with the growing emphasis on sustainable drug development in the pharmaceutical industry.
The pharmacological profile of 2-(1-Benzhydrylazetidin-3-yl)ethanamine is under active investigation to determine its potential applications in various therapeutic areas. Preclinical studies have shown that this compound can modulate the inflammatory response by inhibiting the activation of pro-inflammatory cytokines and reducing the recruitment of immune cells to sites of inflammation. These properties make it a promising candidate for the treatment of autoimmune diseases and chronic inflammatory conditions.
One of the most intriguing aspects of 2-(1-Benzhydrylazetidin-3-yl)ethanamine is its ability to interact with target proteins involved in signal transduction pathways. For example, it has been shown to inhibit the activity of kinase enzymes that play a role in cell proliferation and apoptosis. This dual mechanism of action could be leveraged to develop targeted therapies for oncological diseases and metabolic disorders.
Recent advancements in drug delivery systems have also opened new avenues for the application of 2-(1-Benzhydrylazetidin-3-yl)ethanamine. Researchers are exploring the use of nanoformulations to enhance the solubility and stability of this compound, thereby improving its therapeutic efficacy. These innovations are particularly relevant in the context of oral administration, where the compound's limited solubility has posed challenges in traditional formulations.
The preclinical evaluation of 2-(1-Benzhydrylazetidin-3-yl)ethanamine has been supported by several studies that highlight its safety profile. In vitro assays have demonstrated that this compound exhibits low toxicity towards normal cells, which is a critical factor for its potential use in clinical settings. These findings are consistent with the principles of drug safety and toxicology that prioritize the development of compounds with minimal side effects.
Moreover, the clinical relevance of 2-(1-Benzhydrylazetidin-3-yl)ethanamine is being explored in the context of combination therapy. Researchers are investigating how this compound can synergize with existing therapeutic agents to enhance treatment outcomes. For example, preliminary studies suggest that its antioxidant properties may complement the effects of anti-inflammatory drugs, leading to more effective management of complex diseases.
In conclusion, 2-(1-Benzhydrylazetidin-3-yl)ethanamine represents a promising candidate in the field of pharmaceutical research. Its unique molecular structure, coupled with its potential therapeutic applications, positions it as a valuable asset in the development of novel treatments for a range of pathological conditions. Ongoing research is expected to further elucidate its mechanisms of action and optimize its use in clinical settings, paving the way for significant advancements in modern medicine.
As the field of drug discovery continues to evolve, the role of compounds like 2-(1-Benzhydrylazetidin-3-yl)ethanamine will become increasingly important. The integration of computational methods, biotechnology, and green chemistry is likely to drive further innovations in the development and application of such compounds. These efforts are essential for addressing the complex challenges of modern healthcare and improving patient outcomes.
Finally, the future prospects of 2-(1-Benzhydrylazetidin-3-yl)ethanamine are promising, with ongoing studies aimed at expanding its therapeutic applications and optimizing its pharmacological properties. As research in this area progresses, it is anticipated that this compound will play a significant role in the development of next-generation therapeutics that are both effective and safe for patients.
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